
3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
Overview
Description
3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid is a chemical compound that has been extensively studied by researchers due to its potential implications in various fields of research and industry. It has a molecular weight of 277.32 and a molecular formula of C14H19N3O3 .
Molecular Structure Analysis
The molecular structure of 3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid consists of a pyrazin-2-yl group attached to a propanoic acid group via a 6-(1-Acetylpiperidin-4-yl) linker . Further structural analysis would require more specific information or computational tools.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid are not fully detailed in the search results. It has a molecular weight of 277.32 and a molecular formula of C14H19N3O3 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A study by Reddy and Rao (2006) reported a simple and rapid synthesis method for compounds similar to 3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid, highlighting its potential in creating biologically active molecules through efficient synthetic routes Reddy & Rao, 2006.
Biological Activities and Applications
Molecular Docking and Antimicrobial Activity : Flefel et al. (2018) explored the molecular docking and in vitro antimicrobial properties of novel pyridine derivatives, suggesting potential biomedical applications for compounds structurally related to 3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid Flefel et al., 2018.
Unexpected Three-Component Reactions : Pan et al. (2015) reported the generation of propanoic acid derivatives via a three-component reaction involving water, indicating a novel approach to synthesizing compounds like 3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid Pan et al., 2015.
Lanthanide Complexes for Luminescence : Rodríguez-Ubis et al. (1997) synthesized novel pyrazole-containing complexing acids with potential luminescent properties, which could be related to the structural characteristics of 3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid Rodríguez-Ubis et al., 1997.
Other Research Applications
- Analgesic and Anti-inflammatory Properties : Banoglu et al. (2005) studied amide derivatives of structurally similar compounds, assessing their analgesic and anti-inflammatory properties, indicating potential therapeutic applications for compounds like 3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid Banoglu et al., 2005.
properties
IUPAC Name |
3-[6-(1-acetylpiperidin-4-yl)pyrazin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10(18)17-6-4-11(5-7-17)13-9-15-8-12(16-13)2-3-14(19)20/h8-9,11H,2-7H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXATOPHTKZREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NC(=CN=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





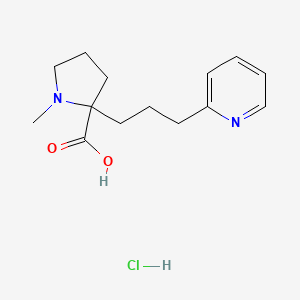
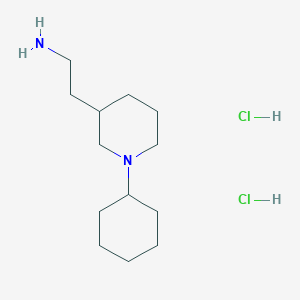
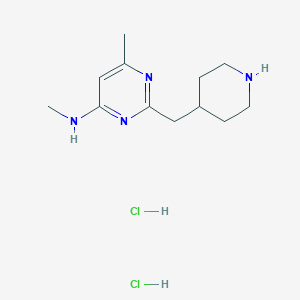
![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyridin-2-yl-aminehydrochloride](/img/structure/B1402605.png)

![4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride](/img/structure/B1402610.png)
![1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402611.png)
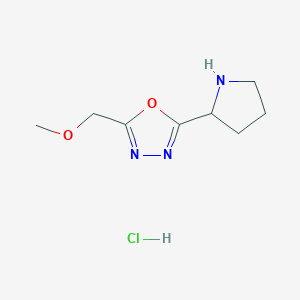

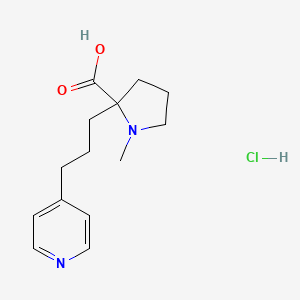
![3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402618.png)
![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride](/img/structure/B1402620.png)